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Compound of Interest

Compound Name:
1-(4-(Benzyloxy)-3-nitrophenyl)-2-

bromoethanone

Cat. No.: B041599 Get Quote

Abstract: This technical guide provides a comprehensive overview of Dapagliflozin, a selective

sodium-glucose cotransporter-2 (SGLT2) inhibitor. The document details its mechanism of

action, associated signaling pathways, and a summary of key quantitative data from preclinical

and clinical studies. Detailed experimental protocols are provided for key research

methodologies. This guide is intended for researchers, scientists, and professionals in the field

of drug development to facilitate a deeper understanding of Dapagliflozin's therapeutic potential

and research applications.

Note on CAS 43229-01-2: The CAS number provided in the query, 43229-01-2, corresponds to

the chemical intermediate 2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethanone[1][2][3]. This

compound is utilized in the synthesis of various pharmaceutical agents. However, the request

for an in-depth guide on signaling pathways and clinical data strongly indicates an interest in

the final active pharmaceutical ingredient, Dapagliflozin. Dapagliflozin is a widely researched

SGLT2 inhibitor with extensive data on its biological effects and clinical outcomes. This guide

will, therefore, focus on Dapagliflozin.

Introduction to Dapagliflozin
Dapagliflozin is an oral, once-daily SGLT2 inhibitor developed for the treatment of type 2

diabetes mellitus (T2DM).[4] Its mechanism of action involves the inhibition of glucose

reabsorption in the kidneys, leading to the excretion of excess glucose in the urine.[4][5]

Beyond its glucose-lowering effects, extensive clinical trials have demonstrated significant
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cardiovascular and renal benefits, expanding its indications to include heart failure and chronic

kidney disease.[5][6][7][8]

Mechanism of Action and Signaling Pathways
Dapagliflozin's primary mode of action is the selective inhibition of SGLT2 in the proximal renal

tubules, which is independent of insulin secretion.[5] This leads to glucosuria and a reduction in

blood glucose levels. Additionally, Dapagliflozin has been shown to modulate several

intracellular signaling pathways, contributing to its cardioprotective and renoprotective effects.

Key Signaling Pathways Modulated by Dapagliflozin:

Akt/mTOR Pathway: In diabetic cardiomyopathy, Dapagliflozin has been shown to increase

the expression of Connexin 43 (Cx43) in cardiomyocytes by modulating the Akt/mTOR

signaling pathway, which is crucial for cell growth, proliferation, and survival.[9]

HIF-2α Signaling Pathway: Dapagliflozin can attenuate cardiac fibrosis and inflammation in

arrhythmogenic cardiomyopathy by reverting the HIF-2α signaling pathway.[10]

PI3K/AKT Pathway: The drug mitigates cellular stress and inflammation in cardiomyocytes

and aortic endothelial cells through the activation of the PI3K/AKT pathway.[6]

TGF-β1/Smad Signaling Pathway: Dapagliflozin has been found to ameliorate cardiac

fibrosis by inhibiting the TGF-β1/Smad signaling pathway in a normoglycemic rabbit model of

chronic heart failure.[11]

AMPK Activation: Experimental studies suggest that SGLT2 inhibitors like Dapagliflozin

promote the activation of 5'-adenosine monophosphate (AMP)-activated protein kinase

(AMPK), a key regulator of cellular energy homeostasis.[12]
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Caption: Dapagliflozin's mechanism of action and key signaling pathways.

Quantitative Data from Preclinical and Clinical
Studies
The efficacy and safety of Dapagliflozin have been evaluated in numerous studies. The

following tables summarize key quantitative findings.

Table 1: Key Clinical Trial Outcomes for Dapagliflozin
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Trial Name Patient Population Primary Endpoint Result

DAPA-HF

Heart Failure with

Reduced Ejection

Fraction (HFrEF)

Composite of

cardiovascular death

or worsening heart

failure

16.3% in Dapagliflozin

group vs. 21.2% in

placebo group (HR

0.74)[13]

DECLARE-TIMI 58

Type 2 Diabetes with

or at risk for

Atherosclerotic

Cardiovascular

Disease

Composite of MACE

(CV death, MI, stroke)

and Composite of CV

death or

hospitalization for

heart failure

Non-inferior for

MACE; Superior for

CV death/hHF (4.9%

vs 5.8%; HR 0.83)

DAPA-CKD

Chronic Kidney

Disease with or

without T2DM

Composite of

sustained ≥50%

eGFR decline, end-

stage kidney disease,

or renal/CV death

9.2% in Dapagliflozin

group vs. 14.5% in

placebo group (HR

0.61)

DELIVER

Heart Failure with

mildly reduced or

preserved Ejection

Fraction (HFpEF)

Composite of

worsening heart

failure or

cardiovascular death

16.4% in Dapagliflozin

group vs. 19.5% in

placebo group (HR

0.82)

Table 2: Effects of Dapagliflozin on Metabolic Parameters (Real-World Evidence)

Parameter Baseline (Mean) Change after 6 months

HbA1c 8.5% -1.6%[14]

Body Weight 93.5 kg -2.9 kg[14]

Systolic Blood Pressure 138.4 mmHg -4.8 mmHg[14]

Diastolic Blood Pressure 81.3 mmHg -2.7 mmHg[14]

Experimental Protocols
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This section details representative experimental methodologies used to investigate the effects

of Dapagliflozin in preclinical models.

Diabetic Cardiomyopathy Animal Model
Objective: To investigate the effects of Dapagliflozin on cardiac function and pathology in a

model of diabetic cardiomyopathy.

Methodology:

Animal Model: 12-14 week old male db/db mice (a model of type 2 diabetes) are used.[15]

Induction of Cardiomyopathy: Angiotensin II is infused subcutaneously at a rate of 1000

ng/kg/min for 30 days using an osmotic pump to induce cardiac hypertrophy, fibrosis, and

inflammation.[15]

Dapagliflozin Administration: Dapagliflozin is administered concomitantly in the drinking

water at a dose of 1.5 mg/kg/day.[15]

Outcome Measures:

Blood glucose levels are monitored regularly.

Cardiac function is assessed by echocardiography to measure parameters like left

ventricular fractional shortening.

At the end of the study, hearts are harvested for histological analysis (e.g., Masson's

trichrome staining for fibrosis) and molecular analysis (e.g., quantitative real-time PCR for

inflammatory markers like TNFα and TLR4).[15]
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Start: Select db/db mice

Subcutaneously implant osmotic pump with Angiotensin II

Administer Dapagliflozin (1.5 mg/kg/day) in drinking water

Monitor blood glucose and cardiac function (echocardiography) for 30 days

Harvest hearts at study endpoint

Perform histological and molecular analyses

End: Data analysis and interpretation
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Caption: Workflow for a diabetic cardiomyopathy animal study.

In Vitro Cardiomyocyte Culture
Objective: To assess the direct effects of Dapagliflozin on cardiomyocytes under high glucose

conditions.

Methodology:
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Cell Culture: Cardiomyocytes are isolated from neonatal rats or mice and cultured under

standard conditions.

Experimental Conditions: Cells are exposed to high glucose concentrations (e.g., 17.5–33

mM) to mimic hyperglycemic conditions.[15]

Dapagliflozin Treatment: Dapagliflozin is added to the culture medium at various

concentrations.

Outcome Measures:

Intracellular calcium transients are measured using fluorescent indicators like Indo-1 to

assess cellular calcium handling.[15]

Reactive oxygen species (ROS) production is quantified using fluorescent probes.

Gene and protein expression of inflammatory and fibrotic markers are analyzed by qPCR

and Western blotting, respectively.

Synthesis Overview
While this guide focuses on the biological activity of Dapagliflozin, a brief overview of its

synthesis is relevant for drug development professionals. A common synthetic route involves

the coupling of a protected gluconolactone with an appropriate aryl lithium species, followed by

reduction and deprotection steps.[5][7][16] The intermediate identified by CAS 43229-01-2, 2-

Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethanone, can be a precursor to the aryl portion of

the molecule in some synthetic strategies.

Conclusion
Dapagliflozin is a well-established therapeutic agent whose benefits extend beyond glycemic

control to encompass significant cardiovascular and renal protection. Its multifaceted

mechanism of action, involving both the primary inhibition of SGLT2 and the modulation of key

intracellular signaling pathways, makes it a subject of ongoing research and a cornerstone in

the management of T2DM, heart failure, and chronic kidney disease. This guide provides a

foundational understanding of its properties and the experimental approaches used to elucidate

its effects, serving as a valuable resource for the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide on Dapagliflozin, a potent
SGLT2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041599#iupac-name-for-cas-43229-01-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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